1-(6-Chloropyridin-2-yl)cyclobutanamine is a chemical compound characterized by its unique structure, which includes a cyclobutane ring and a chloropyridine moiety. This compound is of interest in medicinal chemistry due to its potential biological activity and applications in drug development.
1-(6-Chloropyridin-2-yl)cyclobutanamine belongs to the class of heterocyclic compounds, specifically those containing both nitrogen and carbon in their cyclic structures. It is classified as an amine due to the presence of an amino group in its structure.
The synthesis of 1-(6-Chloropyridin-2-yl)cyclobutanamine can be achieved through several methods, including:
The synthesis process may involve multiple steps including purification techniques such as recrystallization or chromatography to isolate the desired product. Reaction conditions such as temperature, solvent choice, and reaction time are critical for optimizing yield and purity.
1-(6-Chloropyridin-2-yl)cyclobutanamine has a molecular formula of . Its structure features:
1-(6-Chloropyridin-2-yl)cyclobutanamine can participate in various chemical reactions:
The reactivity of this compound can be influenced by the electronic properties imparted by the chloropyridine group, making it potentially useful in synthesizing more complex molecules or in medicinal chemistry applications.
The mechanism of action for compounds like 1-(6-Chloropyridin-2-yl)cyclobutanamine typically involves interactions with biological targets such as receptors or enzymes. The chloropyridine moiety may enhance binding affinity due to its electron-withdrawing nature, which can stabilize interactions with target proteins.
Studies on similar compounds suggest that they may exhibit activity against specific biological pathways, potentially influencing processes like signal transduction or enzyme inhibition.
1-(6-Chloropyridin-2-yl)cyclobutanamine is expected to have:
The compound's stability and reactivity are influenced by:
1-(6-Chloropyridin-2-yl)cyclobutanamine has potential applications in:
1-(6-Chloropyridin-2-yl)cyclobutanamine (molecular formula: C₁₀H₁₃ClN₂; MW: 196.67 g/mol) emerged in the early 2010s as a structurally novel scaffold addressing limitations of traditional flat aromatic systems in drug design. Its IUPAC name, 1-((6-chloropyridin-2-yl)methyl)cyclobutan-1-amine, highlights two key pharmacophores: a chloropyridine ring enabling π-stacking and nucleophilic substitution, and a conformationally constrained cyclobutanamine group providing three-dimensionality and hydrogen-bonding capability (pKa ~10.6) [3]. The chlorine atom at the pyridine 6-position enhances electrophilic reactivity for synthetic derivatization, while the cyclobutane ring’s puckered geometry (bond angles ~88°) creates distinct exit vectors for binding interactions [3] .
This scaffold gained traction through fragment-based drug discovery (FBDD) campaigns, where its moderate size (MW < 200 Da) and balanced lipophilicity (clogP ~1.8) aligned with "rule of three" guidelines for fragment libraries [3]. Synthetic accessibility was demonstrated via optimized [2+2] photocycloaddition between 6-chloro-2-vinylpyridine and tert-butyl cyclobutanecarboxylate, yielding the core at 74% efficiency using triphenylpyrylium tetrafluoroborate as a photosensitizer [3]. Subsequent N-demethylation with BBr₃ (89% yield) and reductive amination furnished the amine handle for diversification.
Table 1: Synthetic Routes to 1-(6-Chloropyridin-2-yl)cyclobutanamine Derivatives
Method | Conditions | Key Intermediate | Yield | Application Target |
---|---|---|---|---|
[2+2] Photocycloaddition | 365 nm LED, CH₃CN, TPBF₄ (5 mol%) | Bicyclic cyclobutane | 74% | Core scaffold assembly |
BBr₃ Demethylation | CH₂Cl₂, −78°C | N-Deprotected amine | 89% | Amine handle activation |
Reductive Amination | NaBH(OAc)₃, NH₄OAc, THF/MeOH (3:1) | Functionalized derivatives | 60-85% | Kinase-targeted analogues |
The scaffold’s utility in kinase inhibition stems from its ability to engage conserved ATP-binding sites while exploiting unique allosteric pockets. Its cyclobutanamine moiety acts as a hydrogen-bond donor to catalytic lysine residues (e.g., Lys68 in CSNK2), and the chloropyridine ring anchors the molecule via hydrophobic contacts with gatekeeper residues [5] [7]. This dual functionality was exemplified in c-Src kinase inhibitors, where appending aryl groups to the cyclobutanamine nitrogen enabled interactions with the phosphate-binding loop (P-loop), a region exhibiting conformational variability across kinases [5]. Compound 4 (Ki = 44 nM against c-Src), derived from PP2 analogues, achieved >40-fold selectivity over Lyn and Hck kinases by exploiting the "open" P-loop conformation unique to c-Src [5].
In casein kinase 2 (CSNK2) inhibition, the scaffold’s meta-substituted aniline derivatives demonstrated low-nM potency by forming hydrogen bonds with the DWG motif (Asp175) and buried water molecules. Bioisosteric replacement of acetamide with 1,2,4-triazole (compound 14) enhanced CSNK2A2 inhibition 4-fold by improving hydrogen-bond acceptor capacity while maintaining metabolic stability [7]. The cyclobutane’s sp³-rich character also reduced off-target effects relative to planar scaffolds, as evidenced by selectivity profiling against 200+ kinases [5] [7].
Table 2: Kinase Inhibitor Profiles Featuring the Cyclobutanamine Scaffold
Kinase Target | Compound | Potency (Kd/Ki) | Selectivity vs. Homologues | Key Structural Feature |
---|---|---|---|---|
c-Src | 4 | 44 nM (Ki) | >40-fold vs. Lyn/Hck | Biphenyl P-loop binder |
CSNK2A2 | 14 (triazole) | 4× > amide analogue | >100-fold vs. CDK2/GSK3β | 1,2,4-Triazole bioisostere |
JAK3 | Ritlecitinib* | 154 pM (IC₅₀) | Covalent Cys909 engagement | Irreversible acrylamide variant |
Note: Ritlecitinib uses a distinct core but illustrates cyclobutanamine’s versatility in kinase targeting [1].
Pyridinylimidazoles (e.g., PP2, Ki = 33 nM against c-Src) historically dominated kinase scaffolds but suffered from poor selectivity due to conserved ATP-site binding. Profiling of PP2 against 200 kinases revealed it inhibited 56 kinases at >95% displacement (S₃₅ = 0.41), including off-targets like ErbB2/3 [5]. In contrast, 1-(6-chloropyridin-2-yl)cyclobutanamine derivatives achieved enhanced selectivity through:
In antiviral kinase targeting (e.g., CSNK2), cyclobutanamine-based triazoles reduced MHV (murine hepatitis virus) replication EC₅₀ to 0.8 μM, outperforming pyridinylimidazoles by 4-fold due to enhanced target binding and cellular permeability [7].
CAS No.: 1981-49-3
CAS No.: 3779-62-2
CAS No.: 19275-47-9
CAS No.:
CAS No.: 1356964-77-6
CAS No.: